Lipophilicity vs. Unsubstituted Analog
The 6-isobutyl chain substantially increases the calculated lipophilicity of 6-isobutyl-2-nitropyridin-3-amine compared to the unsubstituted parent 3-amino-2-nitropyridine. While no experimentally measured logP was identified for either compound in the retrieved data, the structural difference of four additional carbon atoms (isobutyl vs. hydrogen at position 6) is a class-level inference for increased membrane permeability and altered pharmacokinetic profile . This differentiation is critical for procurement decisions in medicinal chemistry programs where lipophilicity governs compound progression [1]. Note: Direct experimental logP or logD data for both compounds under identical conditions was not found in the accessible sources.
| Evidence Dimension | Lipophilicity (calculated logP or structural inference) |
|---|---|
| Target Compound Data | Molecular Formula C9H13N3O2; MW 195.22; contains C4 isobutyl chain |
| Comparator Or Baseline | 3-Amino-2-nitropyridine (CAS 13269-19-7): Molecular Formula C5H5N3O2; MW 139.11; no alkyl substitution at position 6 |
| Quantified Difference | Increase of 4 methylene/methyl units (C4H8) in the target compound vs. the unsubstituted comparator. No experimental ΔlogP available. |
| Conditions | Structural comparison based on molecular formula and substituent identity; no experimental assay. |
Why This Matters
The higher predicted lipophilicity of the target compound directly impacts its suitability for cell-permeable probe design, distinguishing it from the more polar, unsubstituted analog in procurement decisions.
- [1] Waring, M. J. (2010) Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5, 235-248. (Class-level principle for the role of lipophilicity in compound selection.) View Source
